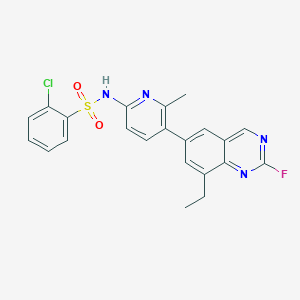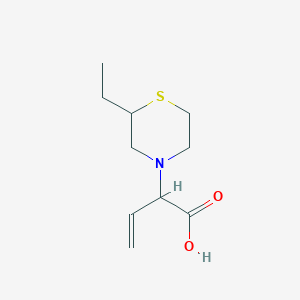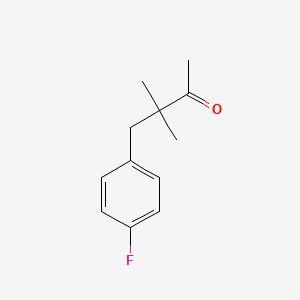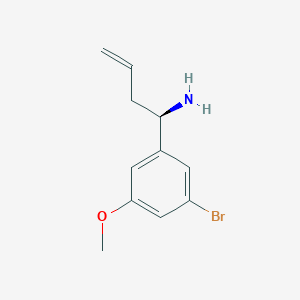
5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with a unique molecular structure It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl, methoxy, and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.
Methylsulfanylation: The methylsulfanyl group is added through a thiolation reaction using a methylthiol reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Azo Compounds: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Pyrimidines: Formed through nucleophilic substitution.
科学研究应用
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with biological molecules.
相似化合物的比较
- 4-Hydrazino-5-methoxy-2-(methylsulfanyl)pyrimidine
- 2-Methoxy-4-hydrazino-5-fluoropyrimidine
Comparison: 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of its substituent groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
属性
分子式 |
C6H10N4OS |
|---|---|
分子量 |
186.24 g/mol |
IUPAC 名称 |
(4-methoxy-2-methylsulfanylpyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C6H10N4OS/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3 |
InChI 键 |
LYJJBUJZVAQNIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1NN)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)



